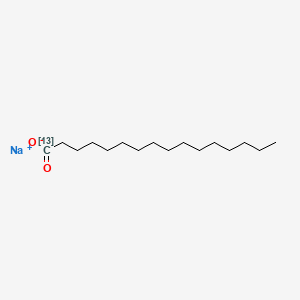
sodium;(113C)hexadecanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
Sodium hexadecanoate can be synthesized through the saponification of palmitic acid with sodium hydroxide. The reaction involves heating palmitic acid with an aqueous solution of sodium hydroxide, resulting in the formation of sodium hexadecanoate and water:
C16H32O2 (palmitic acid) + NaOH → C16H31NaO2 (sodium hexadecanoate) + H2O
Industrial Production Methods
Industrial production of sodium hexadecanoate typically involves the saponification of palm oil, which is rich in palmitic acid. The process includes the following steps:
Hydrolysis: Palm oil is hydrolyzed to release free fatty acids, including palmitic acid.
Neutralization: The free fatty acids are neutralized with sodium hydroxide to form sodium salts, including sodium hexadecanoate.
Purification: The resulting sodium hexadecanoate is purified through filtration and drying processes.
化学反应分析
Types of Reactions
Sodium hexadecanoate undergoes various chemical reactions, including:
Oxidation: Sodium hexadecanoate can be oxidized to form hexadecanoic acid and other oxidation products.
Reduction: It can be reduced to form hexadecanol.
Substitution: Sodium hexadecanoate can undergo substitution reactions with halogens to form halogenated derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Halogenation reactions typically involve reagents like chlorine (Cl2) or bromine (Br2) under controlled conditions.
Major Products
Oxidation: Hexadecanoic acid and other carboxylic acids.
Reduction: Hexadecanol.
Substitution: Halogenated hexadecanoates.
科学研究应用
Sodium hexadecanoate has a wide range of applications in scientific research:
Chemistry: Used as a surfactant and emulsifier in various chemical reactions and formulations.
Biology: Employed in cell culture media as a source of fatty acids.
Medicine: Investigated for its potential role in drug delivery systems and as an excipient in pharmaceutical formulations.
Industry: Utilized in the production of soaps, detergents, and cosmetics due to its emulsifying and surfactant properties .
作用机制
Sodium hexadecanoate exerts its effects primarily through its surfactant properties. It reduces the surface tension of aqueous solutions, allowing for better mixing and emulsification of hydrophobic substances. In biological systems, sodium hexadecanoate can interact with cell membranes, altering their permeability and fluidity. This interaction is crucial for its role in drug delivery and cell culture applications .
相似化合物的比较
Similar Compounds
Sodium stearate: Another sodium salt of a fatty acid, with an 18-carbon chain (stearic acid).
Sodium oleate: The sodium salt of oleic acid, an unsaturated fatty acid with an 18-carbon chain and one double bond.
Sodium laurate: The sodium salt of lauric acid, a saturated fatty acid with a 12-carbon chain
Uniqueness
Sodium hexadecanoate is unique due to its specific chain length (16 carbons) and its widespread availability from palm oil. Its properties as an emulsifier and surfactant make it particularly valuable in the cosmetics and skincare industry. Additionally, its role in scientific research, particularly in cell culture and drug delivery, highlights its versatility and importance .
属性
分子式 |
C16H31NaO2 |
|---|---|
分子量 |
279.40 g/mol |
IUPAC 名称 |
sodium;(113C)hexadecanoate |
InChI |
InChI=1S/C16H32O2.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18;/h2-15H2,1H3,(H,17,18);/q;+1/p-1/i16+1; |
InChI 键 |
GGXKEBACDBNFAF-OMVBPHMTSA-M |
手性 SMILES |
CCCCCCCCCCCCCCC[13C](=O)[O-].[Na+] |
规范 SMILES |
CCCCCCCCCCCCCCCC(=O)[O-].[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



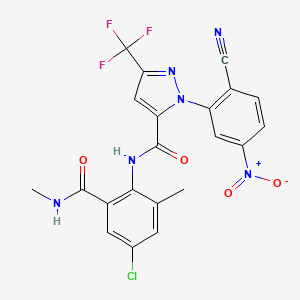
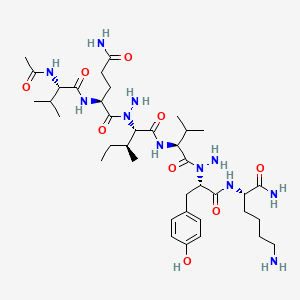
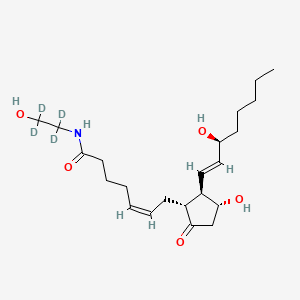
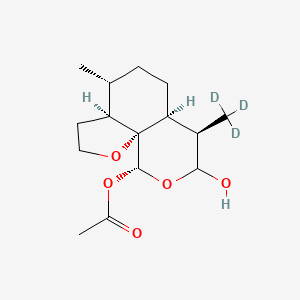
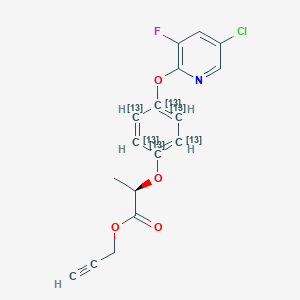
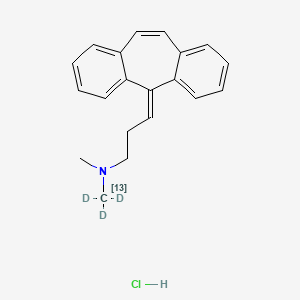
![2-[(7-Carbamimidoylnaphthalen-2-yl)methyl-[4-[1-(2,2,2-trideuterioethanimidoyl)piperidin-4-yl]oxyphenyl]sulfamoyl]acetic acid](/img/structure/B12420488.png)
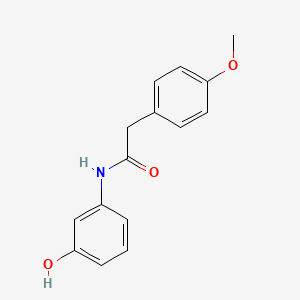
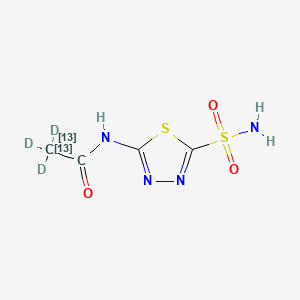

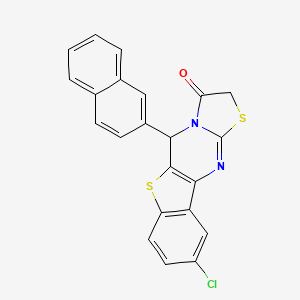
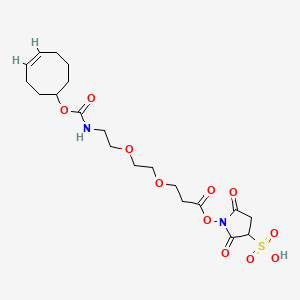
![N-[4-nitro-2-(2,3,5,6-tetradeuterio-4-hydroxyphenoxy)phenyl]methanesulfonamide](/img/structure/B12420524.png)
